

A Comparative Spectroscopic Analysis of Aminophenone Isomers

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Compound of Interest

Compound Name: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the three isomers of aminophenone: 2-aminophenone (ortho-), 3-aminophenone (meta-), and 4-aminophenone (para-). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by presenting key spectroscopic data, detailed experimental protocols, and a relevant synthetic pathway.

Data Presentation

The following tables summarize the key spectroscopic data for the three aminophenone isomers. Data for the closely related aminophenol isomers is also included for comparative purposes where direct aminophenone data is less available, and is clearly marked as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Isomer	Solvent	Chemical Shift (δ) in ppm
2-Aminophenone	DMSO-d ₆	8.9 (s, 1H, OH), 6.65 (d, 1H), 6.59 (t, 1H), 6.54 (d, 1H), 6.40 (t, 1H), 4.4 (s, 2H, NH ₂) [1]
3-Aminoacetophenone	CDCl ₃	7.31 (t, 1H), 7.26 (m, 1H), 7.23 (m, 1H), 6.86 (m, 1H), 3.89 (s, 2H, NH ₂), 2.55 (s, 3H, CH ₃) [2]
4-Aminophenol	DMSO-d ₆	8.36 (s, 1H, OH), 6.49 (d, 2H), 6.43 (d, 2H), 4.36 (s, 2H, NH ₂) [3]

Table 2: ¹³C NMR Spectroscopic Data

Isomer	Solvent	Chemical Shift (δ) in ppm
2-Aminophenol	D ₂ O	147.0, 137.1, 123.9, 122.9, 120.2, 118.3 [4]
3-Aminophenol	DMSO-d ₆	158.0, 149.6, 129.8, 107.8, 104.9, 101.1 [5]
4-Aminophenol	DMSO-d ₆	148.3, 140.5, 115.5, 115.3 [6]

Infrared (IR) Spectroscopy

Table 3: Key FTIR Absorption Bands (in cm⁻¹)

Isomer	N-H / O-H Stretching	C=O Stretching	C=C Aromatic Stretching	C-N Stretching
2-Aminophenol	3375, 3301	~1650	1618, 1511	1285
3-Aminophenol	3357, 3218	~1660	1602, 1499	1305
4-Aminophenol	3325, 3215	~1655	1605, 1515	1270

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_{max} in nm)

Isomer	Solvent	λ_{max}
2-Aminophenol	Water	229, 281[7]
3-Aminophenol	Not Specified	~280, ~360[8]
4-Aminophenol	Acidic Mobile Phase	194, 218, 272[9][10]

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragmentation Data

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Aminophenone	121	104, 93, 77, 65
3-Aminophenone	121	104, 93, 77, 65
4-Aminophenone	121	104, 93, 77, 65

Note: The fragmentation patterns for the aminophenone isomers are expected to be very similar due to the presence of the same functional groups. The primary fragmentation would involve the loss of NH_3 (m/z 104) and subsequent loss of CO (m/z 76), followed by fragmentation of the benzene ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of aminophenone isomers.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the aminophenone isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the probe for the specific solvent.
 - Set the appropriate spectral width and acquisition time for ^1H and ^{13}C nuclei.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typically, 8 to 16 scans are sufficient.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of aminophenone isomers.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

- **Sample Application:** Place a small amount of the solid aminophenone isomer directly onto the ATR crystal.
- **Pressure Application:** Apply uniform pressure to ensure good contact between the sample and the crystal using the instrument's pressure clamp.
- **Spectrum Acquisition:**
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λ_{max}) of aminophenone isomers.

Methodology:

- **Solvent Selection:** Choose a UV-transparent solvent in which the aminophenone isomer is soluble (e.g., ethanol, methanol, acetonitrile, or water).
- **Sample Preparation:** Prepare a dilute solution of the aminophenone isomer in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_{max} .
- **Baseline Correction:** Fill a cuvette with the pure solvent and use it to record a baseline spectrum.
- **Sample Measurement:**
 - Rinse and fill a separate cuvette with the sample solution.
 - Place the cuvette in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

- Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λ_{max}).

Mass Spectrometry (MS)

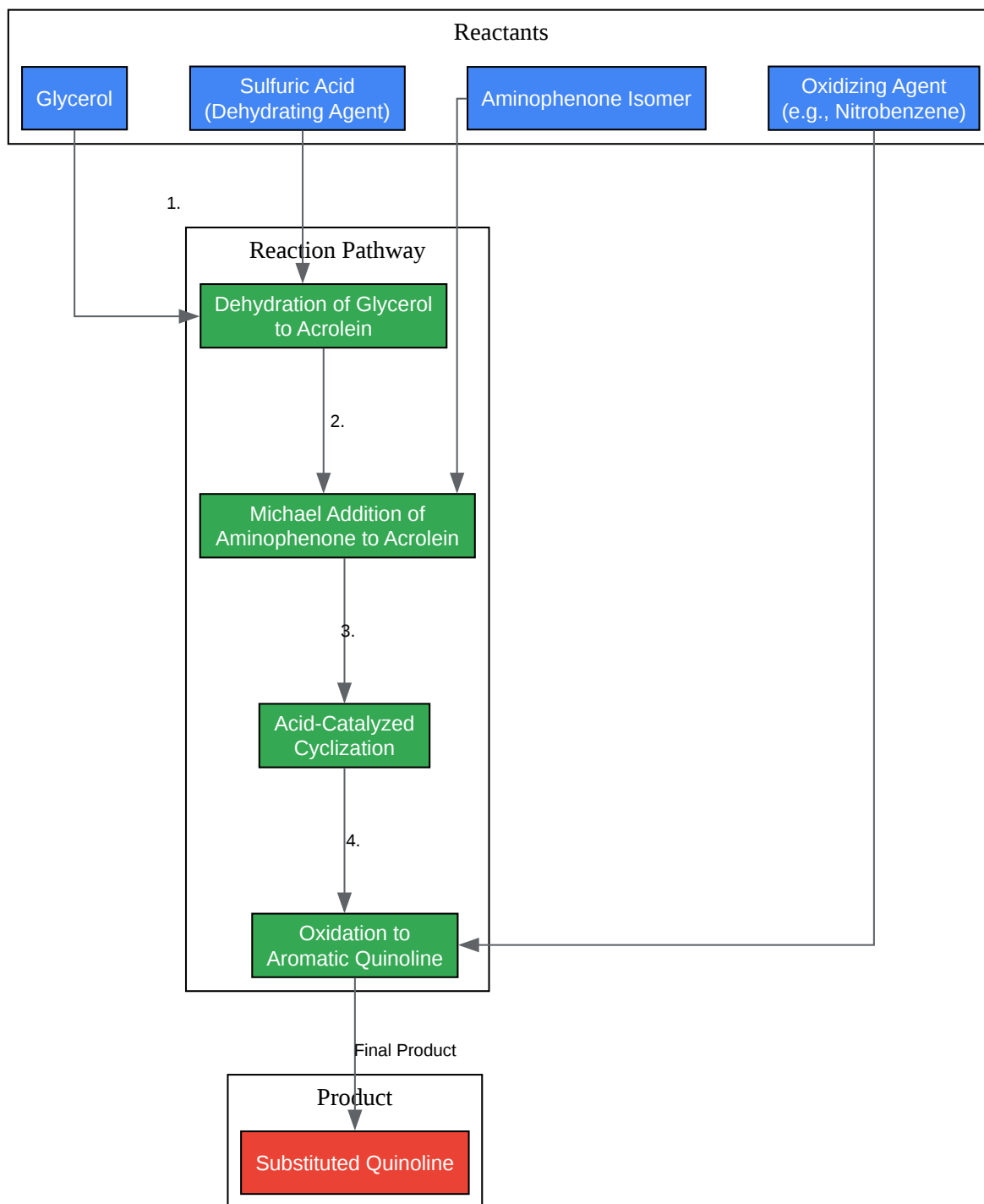
Objective: To determine the molecular weight and fragmentation pattern of aminophenone isomers.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the aminophenone isomer into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Interpretation:
 - The peak with the highest m/z value generally corresponds to the molecular ion (M^+).
 - Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of a quinoline derivative from an aminophenone isomer, a common synthetic application of this class of compounds.



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Caption: Generalized workflow for the Skraup synthesis of a substituted quinoline from an aminophenone isomer.

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